molecular formula C21H14ClNO2S2 B4732214 5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4732214
M. Wt: 411.9 g/mol
InChI Key: FAEVDWVLKXXCKW-ODLFYWEKSA-N
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Description

5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring, a naphthyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps:

    Formation of the Thiazolone Ring: This can be achieved through the reaction of a thioamide with a halogenated ketone under basic conditions.

    Introduction of the Naphthyl Group: This step involves the coupling of the naphthyl group to the thiazolone ring, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Chlorobenzyl Moiety: The final step involves the reaction of the intermediate with 2-chlorobenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazolone ring.

    Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they demonstrate bioactivity in preliminary screenings.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2S2/c22-17-8-4-2-6-14(17)12-25-18-10-9-13-5-1-3-7-15(13)16(18)11-19-20(24)23-21(26)27-19/h1-11H,12H2,(H,23,24,26)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEVDWVLKXXCKW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
Reactant of Route 5
5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

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